(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid, commonly referred to as Fmoc-cysteine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Source: The compound is available from various chemical suppliers, including Matrix Scientific and BLD Pharmatech Ltd., which specialize in research chemicals for pharmaceutical applications .
Classification: It falls under the category of amino acids and derivatives, specifically as a cysteine derivative due to the presence of a thiol group. Its chemical structure is characterized by the inclusion of a mercaptopropanoic acid moiety .
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the laboratory protocols employed, but typical solvents include dimethylformamide and dichloromethane .
The molecular formula for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid is , with a molecular weight of approximately 326.352 g/mol.
The primary reactions involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid include:
These reactions are fundamental in constructing complex peptides and proteins for therapeutic applications .
The mechanism of action for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid primarily revolves around its role in peptide synthesis:
This compound's ability to protect reactive groups while allowing selective reactions makes it invaluable in synthetic organic chemistry and biochemistry .
These properties influence its handling and application in laboratory settings .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid has several scientific uses:
Fmoc-protected amino acids serve as foundational building blocks in modern SPPS, enabling the synthesis of complex peptides with precise sequence control. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] provides critical orthogonality by being stable under acidic conditions but readily cleaved by non-acidic bases (e.g., piperidine). This compound (CAS# 135248-89-4) exemplifies this utility, where the Fmoc moiety protects the α-amino group during iterative coupling cycles while allowing chemoselective deprotection without disrupting other functional groups [2] [4]. Its molecular architecture—featuring a carboxylic acid handle for amide bond formation—integrates seamlessly into automated SPPS workflows, as demonstrated in the synthesis of cysteine-containing peptides. The Fmoc-Rink linker (a structural analog) highlights this role, where similar Fmoc chemistry enables TFA-labile anchoring to resins for peptide amide production [4].
Table 1: Performance Metrics of Fmoc-Protected Amino Acids in SPPS
Parameter | Fmoc-Cysteine Derivative | Standard Fmoc-Amino Acids |
---|---|---|
Deprotection Rate (20% piperidine) | >99% in 10 min | >99% in 10–20 min |
Coupling Efficiency | >98% (per cycle) | >98% (per cycle) |
Orthogonality | High (acid-stable) | High |
Side-Reaction Incidence | Low (thiol-controlled) | Variable |
The thiol (–SH) group in this cysteine derivative (molecular formula: C₁₈H₁₇NO₄S, MW: 343.40 g/mol [2]) confers unique reactivity that underpins its role in peptide engineering. This moiety enables:
Unlike standard Fmoc-amino acids, the thiol’s susceptibility to oxidation necessitates protection strategies. While the compound is often used with an unprotected thiol, advanced syntheses employ tert-butylthio or trityl groups for orthogonal deprotection [6].
The (R)-chiral center (derived from L-cysteine’s natural stereochemistry) ensures correct spatial orientation for biomolecular interactions. This configuration dictates:
Table 2: Impact of Stereochemistry on Peptide Properties
Property | (R)-Isomer | (S)-Isomer |
---|---|---|
Protease Resistance | High | Low |
β-Turn Propensity | 78% (in YRCA motif) | 42% |
Cytotoxicity Profile | Low (non-disruptive) | Moderate (misfolding-induced) |
The compound’s enantiopurity (>98% ee) is maintained via chiral-auxiliary synthesis or enzymatic resolution, avoiding epimerization during Fmoc installation. Hybrid derivatives like (2S,3R)-phenylbutanoic acid [5] demonstrate how side-chain chirality further diversifies structural outcomes.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: